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molecular formula C12H15NO2 B8404185 2-((3,3-Dimethyl)oxindolyl)ethanol

2-((3,3-Dimethyl)oxindolyl)ethanol

Cat. No. B8404185
M. Wt: 205.25 g/mol
InChI Key: YPKDMMCPRSIWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773448

Procedure details

3,3-Dimethyl-1-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one (2.05 g, 10 mmol) and triethylamine (1.1 g, 10.9 mmol) was dissolved in dichloromethane under nitrogen and cooled to less than 5° C. in an ice/water bath. Methanesulfonyl chloride (1.3 g, 11.3 mmol) was added and the mixture was stirred for one hour with cooling. The mixture was washed with cold dilute hydrochloric acid, dried (MgSO4), filtered and concentrated under reduced pressure. The resulting oil was dissolved in dry acetonitrile, 4-fluorobenzoylpiperidine para toluenesulfonate (Acros, 2.83 g, 11.7 mmol) potassium carbonate (3 g, 21.7 mmol) and potassium iodide (0.15 g, 0.9 mmol) were added. The mixture was stirred vigorously and heated under gentle reflux for two days. The mixture was poured into chloroform, washed with water, dried (MgSO4), filtered and concentrated under reduced pressure. The resulting oil was taken up in 5N hydrochloric acid whereupon a white solid separated. This solid was recrystallised from ethanol to give 3,3-dimethyl-1-{2-[4-(4-fluorobenzoyl)-1-piperidinyl]-1-ethyl}-1,3-dihydro-2H-indol-2-one monohydrochloride. Melting point 236°-8° C.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
4-fluorobenzoylpiperidine para toluenesulfonate
Quantity
2.83 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][CH2:12]O)[C:3]1=[O:14].C([N:18]([CH2:21][CH3:22])[CH2:19][CH3:20])C.CS([Cl:27])(=O)=O.[C:28]1(C)C=CC(S(O)(=O)=O)=CC=1.[F:39][C:40]1[CH:53]=[CH:52][C:43]([C:44](N2CCCCC2)=[O:45])=[CH:42][CH:41]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>ClCCl.C(Cl)(Cl)Cl>[ClH:27].[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][CH2:12][N:18]2[CH2:19][CH2:20][CH:28]([C:44](=[O:45])[C:43]3[CH:42]=[CH:41][C:40]([F:39])=[CH:53][CH:52]=3)[CH2:22][CH2:21]2)[C:3]1=[O:14] |f:3.4,5.6.7,8.9,12.13|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
CC1(C(N(C2=CC=CC=C12)CCO)=O)C
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
4-fluorobenzoylpiperidine para toluenesulfonate
Quantity
2.83 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.FC1=CC=C(C(=O)N2CCCCC2)C=C1
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.15 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to less than 5° C. in an ice/water bath
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
WASH
Type
WASH
Details
The mixture was washed with cold dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in dry acetonitrile
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux for two days
Duration
2 d
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
This solid was recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.CC1(C(N(C2=CC=CC=C12)CCN1CCC(CC1)C(C1=CC=C(C=C1)F)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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